(1-Methoxyvinyl)trimethylsilane

Description

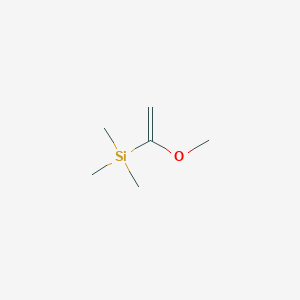

Structure

3D Structure

Properties

IUPAC Name |

1-methoxyethenyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-6(7-2)8(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDHMMZNUMNBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399119 | |

| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79678-01-6 | |

| Record name | (1-METHOXYVINYL)TRIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methoxyvinyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Tool

An In-Depth Technical Guide to (1-Methoxyvinyl)trimethylsilane: A Versatile Acyl Anion Equivalent in Modern Organic Synthesis

This compound, with the chemical formula C₆H₁₄OSi, is a specialized organosilane reagent that has carved a significant niche in synthetic organic chemistry.[1] It functions as a stable and effective nucleophilic acyl anion equivalent, specifically a masked acetyl anion. This capability allows chemists to circumvent the inherent electrophilic nature of the carbonyl carbon, a concept known as "umpolung" or polarity inversion. Its utility stems from its predictable reactivity, enabling the formation of carbon-carbon bonds at the carbonyl position to construct complex molecular architectures, most notably ketones and acylsilanes. This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OSi | [1] |

| Molecular Weight | 130.26 g/mol | [2] |

| CAS Number | 79678-01-6 | [2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 102-104 °C | [2][3] |

| Density | 0.803 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | ~1.4173 - 1.4180 | [2][3] |

| Flash Point | Highly Flammable | [1][2] |

| Storage Temperature | 2-8 °C, under inert gas | [2] |

Handling, Storage, and Safety Precautions

This compound is a highly flammable liquid and vapor that causes serious eye irritation.[1] It is also sensitive to moisture and can react with water and air.[1] Therefore, stringent safety protocols must be observed.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and flame-retardant lab coats, is mandatory.[1] An emergency eye wash station and safety shower must be readily accessible.[1] Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]

-

Storage: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture. Keep away from heat, sparks, open flames, and oxidizing agents.[1]

-

Stability: The compound is generally stable under recommended storage conditions but can undergo hazardous polymerization if heated under pressure above 120°C.[1] It reacts with water, which leads to its decomposition.[1]

Synthesis of this compound

The most common and efficient preparation of this compound involves the deprotonation of methyl vinyl ether followed by quenching the resulting vinyl anion with an electrophilic silicon source, typically chlorotrimethylsilane. This method, detailed in Organic Syntheses, provides high yields of the desired product.[3]

Reaction Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[3]

-

Apparatus Setup: Assemble a multi-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. All glassware must be rigorously dried in an oven (e.g., at 110°C for >4 hours) and cooled under a stream of dry nitrogen.[3]

-

Reagent Preparation: Charge the flask with anhydrous tetrahydrofuran (THF), cooled to approximately -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add a solution of tert-butyllithium in pentane dropwise to the cooled THF. Subsequently, add methyl vinyl ether slowly while maintaining the low temperature. The mixture is stirred for a designated period to ensure the complete formation of the 1-(methoxyvinyl)lithium intermediate.[3]

-

Silylation: Add chlorotrimethylsilane (TMS-Cl) dropwise to the reaction mixture. The temperature should be carefully controlled during this exothermic step. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.[3]

-

Workup and Isolation: Carefully pour the reaction mixture into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[3]

-

Extraction & Washing: Separate the organic layer. Wash the organic phase multiple times with water to remove THF and other water-soluble byproducts.[3]

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound (boiling point 102–104°C).[3]

Core Reactivity: A Potent Acyl Anion Equivalent

The primary synthetic value of this compound lies in its function as a nucleophilic acyl anion. In a typical carbonyl compound, the carbonyl carbon is electrophilic. This reagent inverts this reactivity, allowing the α-carbon to act as a nucleophile.

Mechanism of Action

The reaction proceeds in two key stages:

-

Nucleophilic Attack: The vinylsilane attacks an electrophile (E+). The silicon group plays a crucial role in stabilizing the intermediate carbocation (β-silyl effect) and directing the regioselectivity of the attack.

-

Hydrolysis (Unmasking): The resulting silyl enol ether intermediate is then hydrolyzed under acidic conditions. This step cleaves the methoxy and trimethylsilyl groups, revealing the ketone functionality.[3]

General Reaction Mechanism Diagram

Caption: General mechanism of this compound reactivity.

Key Applications in Organic Synthesis

Synthesis of Acylsilanes and Ketones

The most direct application is the synthesis of acylsilanes. The hydrolysis of this compound itself provides a straightforward route to acetyltrimethylsilane, the simplest acylsilane.[3] Acylsilanes are valuable synthetic intermediates whose unique reactivity, including the Brook rearrangement, has been exploited in numerous transformations.[4]

Detailed Experimental Protocol: Hydrolysis to Acetyltrimethylsilane

This protocol demonstrates the "unmasking" of the acyl group.[3]

-

Reaction Setup: In a round-bottomed flask, dissolve this compound in a mixture of acetone and 1.0 M aqueous hydrochloric acid.[3]

-

Hydrolysis: Stir the solution at room temperature for approximately one hour. The progress of the reaction can be monitored by techniques like TLC or GC.

-

Workup: Transfer the solution to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether) for extraction.

-

Extraction: Separate the layers and wash the aqueous layer with additional portions of the organic solvent.

-

Isolation: Combine the organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent via rotary evaporation to yield the crude acetyltrimethylsilane. Further purification can be achieved by distillation.

[3+4] Annulation Reactions

This compound and its derivatives can serve as three-carbon synthons in annulation reactions to construct seven-membered rings. For instance, reactions with dienolates or related four-carbon units can lead to highly functionalized cycloheptenone derivatives, which are core structures in various natural products. This strategy showcases the reagent's utility in building cyclic systems.

Spectroscopic Data for Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized or purchased reagent.

| Spectroscopy | Characteristic Data |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.1 ppm), methoxy protons (singlet), and vinyl protons (doublets) are expected. |

| IR Spectroscopy | Key stretches include C=C (vinyl group) and C-O-C (ether linkage). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for silyl compounds. |

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its primary role as a robust acetyl anion equivalent provides a reliable method for forming C-C bonds at a carbonyl carbon, enabling the synthesis of a wide array of ketones and valuable acylsilane intermediates. A comprehensive understanding of its synthesis, handling requirements, and reaction mechanisms allows researchers to harness its full potential in the strategic construction of complex molecules.

References

-

Gelest, Inc. (2017, January 30). This compound, 95% Safety Data Sheet. [Link]

-

Soderquist, J. A., & Hsu, G. J.-H. (1984). Acetyltrimethylsilane. Organic Syntheses, 62, 19. [Link]

-

Airgas. (2015, June 25). Trimethylsilane Safety Data Sheet. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. Trimethyl((1-methylvinyl)oxy)silane. [Link]

-

PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. National Center for Biotechnology Information. [Link]

- Google Patents. (2009). CN101012237B - Synthesis method of vinyl alkoxy silane.

-

PubChem. (Methoxymethyl)trimethylsilane. National Center for Biotechnology Information. [Link]

-

Al-Zoubi, R. M., & Marion, O. (2009). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. Molecules, 14(10), 4149–4160. [Link]

-

PubChem. (1-Methoxy-2-propoxy)trimethylsilane. National Center for Biotechnology Information. [Link]

-

Takeda, K. (2012). [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Organic Syntheses, 89, 166. [Link]

- Google Patents. (2015). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

Sekine, M., Nakajima, M., Kume, A., & Hata, T. (1979). Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphonates. Tetrahedron Letters, 20(46), 4475–4478. [Link]

-

Li, X. (2020). Synthesis of Organofluorine Compounds with Acylsilanes. Chinese Journal of Organic Chemistry, 40(11), 3736-3751. [Link]

Sources

An In-depth Technical Guide to (1-Methoxyvinyl)trimethylsilane: Structure, Properties, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

(1-Methoxyvinyl)trimethylsilane , a versatile silyl enol ether, has emerged as a powerful reagent in organic synthesis. Its unique structural features and predictable reactivity make it an invaluable tool for the construction of complex molecular architectures, particularly within the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of its core properties, synthesis, and diverse applications, offering field-proven insights for its effective utilization in the laboratory.

Structure and Core Properties

This compound, with the chemical formula C₆H₁₄OSi, is an organosilane characterized by a vinyl group substituted with both a methoxy and a trimethylsilyl group at the C1 position. This arrangement of a silyl enol ether functionality is central to its reactivity.

Molecular Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OSi | [1] |

| Molecular Weight | 130.26 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 102-104 °C (at 760 mmHg) | [3] |

| Refractive Index (n_D²⁰) | 1.4173 | [3] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |

Synthesis and Purification

The most reliable and widely cited method for the preparation of this compound involves the deprotonation of methyl vinyl ether followed by quenching with chlorotrimethylsilane. This procedure, detailed in Organic Syntheses, provides the target compound in high yield and purity.[3]

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

tert-Butyllithium

-

Methyl vinyl ether

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Chlorotrimethylsilane, freshly distilled

-

Saturated aqueous ammonium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

Deprotonation: A solution of tert-butyllithium in pentane is added to a cooled (-78 °C) solution of methyl vinyl ether in dry THF. The mixture is allowed to slowly warm to 0 °C over approximately 3 hours.

-

Silylation: The resulting solution containing (1-methoxyvinyl)lithium is recooled to -78 °C, and chlorotrimethylsilane is added dropwise.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by pouring it into a separatory funnel containing ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed extensively with water to remove THF, dried over anhydrous potassium carbonate, filtered, and distilled to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Properties

Accurate characterization of this compound is crucial for its use in synthesis. The following data provides a reference for its spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, citable spectrum for this compound is not readily found in databases like the Spectral Database for Organic Compounds (SDBS), the expected chemical shifts can be inferred from its structure and comparison with similar compounds.[4][5][6][7]

-

¹H NMR:

-

-Si(CH₃)₃: A sharp singlet around δ 0.1-0.2 ppm.

-

-OCH₃: A singlet around δ 3.4-3.6 ppm.

-

=CH₂: Two distinct signals in the vinylic region (δ 4.0-5.0 ppm), likely appearing as doublets due to geminal coupling.

-

-

¹³C NMR:

-

-Si(CH₃)₃: A signal near δ 0 ppm.

-

-OCH₃: A signal around δ 55-60 ppm.

-

=CH₂: A signal around δ 85-95 ppm.

-

=C(OMe)(SiMe₃): A signal around δ 155-165 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of a silyl enol ether like this compound is characterized by several key absorption bands.[8]

-

C=C Stretch: A strong absorption band in the region of 1630-1650 cm⁻¹.

-

Si-CH₃ Vibrations: Characteristic peaks around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

-

C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹.

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile nucleophilic acyl anion equivalent, a synthetic equivalent of the acetyl group. Its utility stems from the electron-rich double bond, which readily reacts with a variety of electrophiles, often under Lewis acidic conditions.

As a Nucleophilic Acyl Anion Equivalent

The primary application of this compound is its role as a nucleophilic acylating agent.[3] Upon reaction with an electrophile, the resulting intermediate can be readily hydrolyzed to unveil an acetyl group. This two-step process allows for the introduction of an acetyl moiety under mild conditions.

Hydrolysis to Acetyltrimethylsilane:

A key transformation demonstrating its utility is the straightforward hydrolysis to acetyltrimethylsilane.[3]

Experimental Protocol: Hydrolysis of this compound to Acetyltrimethylsilane [3]

Materials:

-

This compound

-

Acetone

-

1.0 M Aqueous hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of this compound in a mixture of acetone and 1.0 M aqueous hydrochloric acid is stirred at room temperature for 1 hour.

-

The reaction mixture is then diluted with water and diethyl ether.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and distilled to yield acetyltrimethylsilane.

Caption: Hydrolysis of this compound.

Annulation Reactions

This compound is a valuable component in annulation strategies, particularly in the construction of six-membered rings. Its reaction with α,β-unsaturated ketones, a type of Michael-aldol cascade, provides a powerful method for the synthesis of functionalized cyclohexenones. The mechanism typically involves a Lewis acid-catalyzed Michael addition of the silyl enol ether to the enone, followed by an intramolecular aldol condensation.

Mechanistic Insight: Lewis Acid-Catalyzed Annulation

-

Activation: A Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, enhancing its electrophilicity.

-

Michael Addition: The nucleophilic carbon of the silyl enol ether attacks the β-carbon of the activated enone.

-

Enolate Formation: This addition generates a new silyl enol ether intermediate.

-

Aldol Condensation: An intramolecular aldol reaction occurs, where the newly formed enolate attacks the pendant ketone (derived from the original silyl enol ether).

-

Dehydration: Subsequent elimination of water furnishes the cyclohexenone product.

This powerful annulation strategy has been employed in the synthesis of various natural products and their analogues, demonstrating the importance of this compound in constructing complex carbocyclic frameworks.

Handling, Storage, and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere to prevent degradation.

-

In case of fire: Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using a direct stream of water.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of acetyl groups and for the construction of cyclic systems in organic synthesis. Its reliable preparation and predictable reactivity have established it as a valuable tool for researchers in both academic and industrial settings, particularly in the fields of natural product synthesis and drug discovery. A thorough understanding of its properties, handling, and reaction mechanisms, as outlined in this guide, will enable chemists to leverage its full potential in their synthetic endeavors.

References

-

Soderquist, J. A. Acetyltrimethylsilane. Org. Synth.1990 , 68, 25. DOI: 10.15227/orgsyn.068.0025. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information to Investigations on Non-Classical Siylium Ions and Cyclobutenyl Cations. [Link]

-

Fattahpour, S., & Zarei, M. (2014). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules, 19(7), 9484-9492. [Link]

-

PubChem. Silane, trimethyl((1-methylethenyl)oxy)-. [Link]

-

Supporting information. [Link]

-

GATE 2026 Chemistry Syllabus. [Link]

-

Organic Syntheses Procedure. [Link]

-

Organic Syntheses Procedure. [Link]

-

PubChem. Methoxytrimethylsilane. [Link]

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

Dickhaut, J., & Giese, B. tris(trimethylsilyl)silane. Org. Synth.1992 , 70, 164. DOI: 10.15227/orgsyn.070.0164. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

ResearchGate. Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]

-

Wei, Y., et al. (2023). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 28(15), 5769. [Link]

-

Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

Sources

- 1. This compound | 79678-01-6 [m.chemicalbook.com]

- 2. Silane, trimethyl((1-methylethenyl)oxy)- | C6H14OSi | CID 74599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methoxyvinyl)trimethylsilane: A Technical Guide to a Versatile Acetyl Anion Equivalent

Abstract

(1-Methoxyvinyl)trimethylsilane (CAS No. 79678-01-6) is a specialized silyl enol ether that has emerged as a cornerstone reagent in modern organic synthesis. Its unique electronic structure allows it to function as a robust and versatile synthetic equivalent of the acetyl anion, a traditionally challenging synthon to generate and control. This guide provides an in-depth examination of its physicochemical properties, synthesis, core reactivity, and key applications, with a focus on the mechanistic principles that underpin its utility. Detailed protocols and safety considerations are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this reagent in the construction of complex molecular architectures.

Introduction: The Power of Polarity Inversion

In the strategic design of synthetic routes, the ability to invert the inherent polarity of functional groups—a concept known as "Umpolung"—provides chemists with powerful tools for carbon-carbon bond formation. Aldehydes and ketones typically feature an electrophilic carbonyl carbon. Reagents that enable this carbon to react as a nucleophile are known as acyl anion equivalents. This compound serves as a premier example of such a reagent, specifically for the introduction of an acetyl group (CH₃CO-).

Unlike unstable and highly reactive acetylides, this compound is a stable, distillable liquid that offers controlled reactivity.[1][2] Its utility stems from the silicon-oxygen bond, which activates the vinyl system for nucleophilic attack while remaining stable enough for isolation and handling. Subsequent hydrolysis of the adduct unmasks the desired ketone functionality, making it an indispensable tool for synthesizing complex ketones, a common motif in pharmacologically active compounds.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physical and Chemical Data

The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 79678-01-6 | [3][4][5] |

| Molecular Formula | C₆H₁₄OSi | [2][3] |

| Molecular Weight | 130.26 g/mol | [3] |

| Physical State | Liquid | [2] |

| Boiling Point | 102-104 °C | [1][3] |

| Density | 0.803 g/cm³ | [3] |

| Refractive Index (n_D²⁰) | ~1.4173 - 1.4180 | [1][3] |

| Flash Point | -1 °C | [3] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Category | Description & Precautionary Measures | Reference(s) |

| Flammability | Highly flammable liquid and vapor (GHS Category 2). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.[2][3] | |

| Health Hazards | Causes serious eye irritation (GHS Category 2A). May cause skin and respiratory tract irritation.[2] | |

| Reactivity | Reacts with water and moisture in air. Hazardous polymerization can occur if heated under pressure above 120°C.[2] | |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, neoprene or nitrile rubber gloves, and a flame-retardant lab coat. Work in a well-ventilated fume hood.[2] | |

| Storage | Store in a cool (2-8°C recommended), dry, well-ventilated place away from oxidizing agents. Keep container tightly closed.[2][3] |

Synthesis and Purification

The most reliable and widely adopted synthesis of this compound involves the deprotonation of methyl vinyl ether followed by quenching with trimethylsilyl chloride. The procedure detailed in Organic Syntheses provides a robust and scalable method.[1]

Causality in the Synthetic Protocol

The success of this synthesis hinges on the careful exclusion of protic species, primarily water.

-

Anhydrous Conditions: The use of oven-dried glassware and distillation of the tetrahydrofuran (THF) solvent from sodium/benzophenone are critical.[1] This is because the organolithium intermediate is a strong base and will be readily quenched by water, terminating the reaction.

-

Reagent Choice: tert-Butyllithium is used as the base for deprotonation. Its high basicity is required to efficiently remove a vinylic proton from methyl vinyl ether.

-

Workup: The reaction is quenched by pouring it into an iced ammonium chloride solution. The ice controls the exothermic quench, while the saturated ammonium chloride solution, being a mild acid, protonates any remaining organolithium species without causing significant hydrolysis of the desired silyl enol ether product.[1]

Detailed Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and an addition funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Charging: To the flask, add methyl vinyl ether and anhydrous tetrahydrofuran (THF). Cool the solution to -65 °C using an appropriate cooling bath.

-

Deprotonation: Slowly add tert-butyllithium via the addition funnel, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, stir the resulting mixture at -65 °C for 2.5 hours.

-

Silylation: Add trimethylsilyl chloride to the reaction mixture.

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional hour.[1]

-

Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing crushed ice and a saturated aqueous solution of ammonium chloride. Separate the layers and wash the organic layer extensively with water to remove THF.[1]

-

Drying and Purification: Dry the organic layer over anhydrous potassium carbonate, filter, and purify by fractional distillation (boiling point 102–104 °C) to yield the product as a clear liquid.[1]

Core Reactivity: The Acetyl Anion Synthon

The primary utility of this compound is its function as a nucleophile in reactions with a wide range of electrophiles. The initial product is a silylated adduct which, upon acidic hydrolysis, reveals the ketone functionality. This two-stage process effectively achieves the nucleophilic acylation of the electrophile.

// Nodes

reagent [label=<

this compound

this compound

electrophile [label="E+", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

intermediate [label=<

Silyl Ketene Acetal Intermediate

Silyl Ketene Acetal Intermediate

hydrolysis [label="H₃O⁺\n(Hydrolysis)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

product [label=<

Acylated Product

Acylated Product

// Edges reagent -> intermediate [label=" 1. Nucleophilic Attack"]; electrophile -> intermediate [style=invis]; // for positioning intermediate -> product [label=" 2. Hydrolysis"]; hydrolysis -> product [style=invis]; // for positioning

// Invisible edges for layout {rank=same; reagent; electrophile;} {rank=same; intermediate; hydrolysis;}

// Placeholder for real chemical structures subgraph { node [label="", image="https..."]; // Replace placeholder URLs with actual images of chemical structures if possible } } axdot General reactivity pathway of this compound.

Hydrolysis to Acetyltrimethylsilane

A foundational reaction of this compound is its hydrolysis under mild acidic conditions to form acetyltrimethylsilane.[1] Acylsilanes are themselves valuable synthetic intermediates whose unique reactivity, including the propensity to undergo the Brook rearrangement, opens up further synthetic possibilities.[6][7]

Detailed Experimental Protocol: Hydrolysis

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine this compound with a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.[1]

-

Reaction: Stir the solution at room temperature for 1 hour. The solution may appear pale-yellow-green.[1]

-

Workup: Transfer the solution to a separatory funnel. Add water and diethyl ether, then separate the layers.

-

Extraction: Extract the aqueous layer twice more with diethyl ether.

-

Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude acetyltrimethylsilane, which can be further purified by distillation.

Applications in Complex Synthesis

The controlled and predictable reactivity of this compound makes it an excellent choice for key steps in the synthesis of natural products and drug candidates.

Annulation Reactions

A notable application is in [3+4] annulation reactions to construct seven-membered rings, a structural motif present in many biologically active compounds. In these reactions, the silyl enol ether can act as the three-carbon component, reacting with a four-carbon dienolate equivalent. The reaction often proceeds through a tandem sequence involving a Brook rearrangement, showcasing the intricate and powerful transformations accessible with silicon-based reagents.[6]

Nucleophilic Acylation in Drug Development

In drug development, the synthesis of analogs often requires the formation of ketones from sensitive, highly functionalized intermediates. The mild conditions under which this compound reacts, followed by the gentle hydrolysis step, are often compatible with a wide range of functional groups that would not survive harsher organometallic reagents. This allows for late-stage functionalization, a critical strategy in medicinal chemistry for rapidly building structure-activity relationship (SAR) libraries.

Conclusion

This compound is more than just a reagent; it is a strategic solution to the longstanding challenge of nucleophilic acylation. Its stability, predictable reactivity, and the versatility of its acylsilane product make it an invaluable asset for synthetic chemists. From fundamental transformations to complex annulation cascades, this silyl enol ether provides a reliable and controllable method for constructing critical C-C bonds, empowering the synthesis of the next generation of therapeutics and complex materials.

References

- Organic Syntheses Procedure: acetyltrimethylsilane. Organic Syntheses.

- (1-METHOXYVINYL)

- (1-METHOXYVINYL)

- (1-Methoxy-vinyl)-methyl-trimethylsilylmethyl-phenyl-silane 13C NMR. SpectraBase.

- This compound Product Page. Chemsigma.

- This compound Product Listing. Chemsigma.

- [3 + 4] Annulation Using a [β-(Trimethylsilyl)

- Studies on alkylation of acyl anion equivalents: unsymmetrical ketone synthesis by use of diethyl 1-trimethylsilyloxy-alkylphosphon

- Synthesis of Organofluorine Compounds with Acylsilanes. Xingwei Li.

Sources

Reactivity of silyl enol ethers in organic chemistry

An In-Depth Technical Guide to the Reactivity of Silyl Enol Ethers in Organic Chemistry

Abstract

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds remains a cornerstone for constructing complex molecular architectures. Among the myriad tools available to synthetic chemists, silyl enol ethers have emerged as exceptionally versatile and powerful intermediates.[1][2] Their character as stable, isolable surrogates for enolates allows for a level of control and predictability that is often difficult to achieve with transient enolate species.[3][4][5] As neutral, mild nucleophiles, their reactivity is typically unlocked through activation with Lewis acids or other catalytic systems, enabling a broad spectrum of transformations.[3][5][6] This technical guide provides an in-depth exploration of the core principles governing the reactivity of silyl enol ethers, with a particular focus on their synthesis, key reaction classes, and strategic applications for researchers, scientists, and drug development professionals.

The Strategic Synthesis of Silyl Enol Ethers: A Tale of Two Enolates

The synthetic utility of a silyl enol ether begins with its formation. For an unsymmetrical ketone, the regiochemical outcome of the silylation is not trivial and dictates the position of subsequent functionalization. The ability to selectively generate either the kinetic or the thermodynamic regioisomer is a foundational element of their strategic power.[1][7]

Kinetic vs. Thermodynamic Control: The Decisive Choice

The selection between the kinetic and thermodynamic pathway is governed by the reaction conditions—specifically the base, temperature, and reaction time.[7]

-

Kinetic Control : This pathway favors the formation of the less-substituted silyl enol ether. It is achieved through the rapid, irreversible deprotonation of the most accessible, least sterically hindered α-proton.[8] The choice of a strong, sterically hindered, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), at cryogenic temperatures (e.g., -78 °C) is paramount.[3][8] Under these conditions, the reaction rate far exceeds the rate of equilibration to the more stable isomer.

-

Thermodynamic Control : This pathway results in the more substituted, and thus more stable, silyl enol ether.[3][7] It is promoted by conditions that permit equilibrium between the possible enolates. This is typically achieved using a weaker base, such as triethylamine, at higher temperatures, which allows the less stable kinetic enolate to revert to the starting ketone and eventually form the thermodynamically favored product.[3][9]

Comparative Data & Protocols

The regioselectivity of silyl enol ether formation from 2-methylcyclohexanone is a classic illustration of this principle.

| Control Type | Conditions | Major Product | Typical Ratio (Major:Minor) |

| Kinetic | LDA, THF, -78 °C, then TMSCl | 1-trimethylsilyloxy-6-methylcyclohex-1-ene | >99:1 |

| Thermodynamic | Et3N, TMSCl, DMF, Reflux | 1-trimethylsilyloxy-2-methylcyclohex-1-ene | 88:12 |

Experimental Protocol 1: Kinetic Silylation of 2-Methylcyclohexanone

-

System Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a low-temperature thermometer is charged with anhydrous tetrahydrofuran (THF).

-

Base Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine (1.1 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq). The solution is stirred for 30 minutes at -78 °C to pre-form LDA.

-

Causality: Pre-forming the strong, bulky LDA base is critical to ensure that deprotonation is rapid and occurs before any potential side reactions. The low temperature freezes out equilibration pathways.

-

-

Enolate Formation: 2-Methylcyclohexanone (1.0 eq) is added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

-

Causality: The sterically demanding LDA selectively abstracts a proton from the less hindered methyl-adjacent carbon, rapidly forming the kinetic lithium enolate.

-

-

Trapping: Freshly distilled trimethylsilyl chloride (TMSCl, 1.2 eq) is added rapidly. The reaction mixture is allowed to slowly warm to room temperature over 2 hours.

-

Workup: The reaction is quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude kinetic silyl enol ether, which can be purified by distillation.

Core Reactivity: The Silyl Enol Ether as a Nucleophile

Silyl enol ethers are versatile nucleophiles for a host of crucial synthetic transformations. Their reactivity is generally unlocked by an electrophilic activator, most commonly a Lewis acid, which polarizes the reaction partner.

The Mukaiyama Aldol Addition: A Paradigm of C-C Bond Formation

First reported by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-catalyzed aldol addition between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone.[10][11][12] Its primary advantage is that it facilitates a crossed aldol reaction, mitigating the issue of self-condensation often observed under basic conditions.[4][11]

Mechanistic Rationale: The reaction proceeds through an open transition state.[4][13][14] The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to and activates the carbonyl oxygen of the electrophile, rendering the carbonyl carbon highly susceptible to nucleophilic attack. The silyl enol ether then attacks this activated carbon, forming a new C-C bond. A subsequent aqueous workup hydrolyzes the resulting silyl ether to furnish the β-hydroxy carbonyl product.[10][11]

// Reactants R1_CHO [label="R¹-CHO"]; plus1 [label="+"]; SEE [label="R²R³C=C(R⁴)OSiMe₃"]; LA_cat [label="Lewis Acid (e.g., TiCl₄)", fontcolor="#34A853"];

// Activation Step activated_complex [label="[R¹-CH=O···TiCl₄]⁺\nActivated Electrophile", style=filled, fillcolor="#F1F3F4"];

// Nucleophilic Attack attack [label="Nucleophilic Attack"]; intermediate [label="R²R³C(C(R⁴)OSiMe₃)-CH(R¹)-O-TiCl₄", style=filled, fillcolor="#F1F3F4"];

// Workup workup [label="Aqueous Workup (H₂O)"]; product [label="R²R³C(C(R⁴)=O)-CH(R¹)-OH\nβ-Hydroxy Carbonyl", shape=box, style="rounded,filled", fillcolor="#E6F4EA"];

// Flow {rank=same; R1_CHO; plus1; SEE;} SEE -> attack [style=invis]; R1_CHO -> LA_cat [dir=none]; LA_cat -> activated_complex [label="Activation"]; activated_complex -> attack [style=invis]; attack -> intermediate; intermediate -> workup; workup -> product;

// Invisible edges for alignment subgraph { rank=same; LA_cat; attack; workup; } } Caption: General mechanism of the Mukaiyama aldol addition.

Asymmetric Variants: A significant evolution in this field is the development of catalytic, enantioselective Mukaiyama aldol reactions.[11] By employing chiral Lewis acids or, more recently, chiral Lewis base organocatalysts, chemists can now synthesize β-hydroxy carbonyl compounds with high levels of stereocontrol, a critical capability in pharmaceutical synthesis.[15][16][17]

Experimental Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Addition

-

System Setup: A flame-dried flask under a nitrogen atmosphere is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C.

-

Activation: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise to a solution of the aldehyde (1.0 eq) in CH₂Cl₂ at -78 °C. The mixture is stirred for 5 minutes.

-

Causality: The strong Lewis acid TiCl₄ coordinates to the aldehyde, dramatically increasing its electrophilicity. This activation step is crucial for the mild nucleophile (the silyl enol ether) to react efficiently.

-

-

Addition: The silyl enol ether (1.2 eq), dissolved in CH₂Cl₂, is added dropwise to the activated aldehyde solution at -78 °C. The reaction is monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude β-silyloxy ketone is then subjected to hydrolysis (e.g., using TBAF or mild acid) to yield the final β-hydroxy ketone, which is purified by column chromatography.

Alkylation Reactions

Silyl enol ethers undergo alkylation with suitable electrophiles, providing a regiocontrolled route to α-functionalized carbonyl compounds.

-

Lewis Acid-Catalyzed Alkylation: This method is particularly effective for SN1-reactive electrophiles, such as tertiary, benzylic, or allylic halides.[3] In the presence of a Lewis acid like TiCl₄ or SnCl₄, a carbocation is generated from the halide, which is then readily trapped by the nucleophilic silyl enol ether.[3][6]

-

Photoredox-Catalyzed Alkylation: Representing the frontier of synthetic methodology, photoredox catalysis enables the alkylation of silyl enol ethers under exceptionally mild conditions.[18] This approach uses visible light and a photocatalyst to generate alkyl radicals from precursors like N-(acyloxy)phthalimides or alkyl bromides.[18][19] These radicals then add to the silyl enol ether double bond, leading to functionalized ketones after an oxidative turnover.[18][20]

Regiospecific Halogenation

Direct halogenation of ketones can lead to mixtures of products and over-halogenation. Silyl enol ethers provide a precise solution, reacting cleanly with electrophilic halogen sources (e.g., Br₂, Cl₂, NCS, NBS) to afford α-haloketones with excellent regiocontrol.[3][21][22][23] The halogen is introduced exclusively at the former vinylic carbon of the silyl enol ether.

Experimental Protocol 3: Regiospecific Bromination

-

System Setup: A solution of the purified silyl enol ether (1.0 eq) in carbon tetrachloride (CCl₄) or dichloromethane is prepared in a round-bottom flask at room temperature.

-

Bromination: A solution of molecular bromine (Br₂, 1.0 eq) in the same solvent is added dropwise until the bromine color persists faintly. The reaction is typically instantaneous.[21]

-

Self-Validation: The disappearance of the bromine color serves as a visual indicator of consumption. The persistence of a pale orange color indicates completion.

-

-

Workup: The solvent and the trimethylsilyl bromide byproduct are removed under reduced pressure. The crude α-bromoketone is often of high purity but can be further purified by distillation or chromatography if necessary.

Oxidative Transformations

Silyl enol ethers are valuable precursors for introducing oxygen at the α-position of a carbonyl group.

-

Saegusa–Ito Oxidation: This powerful transformation uses stoichiometric palladium(II) acetate (Pd(OAc)₂) to oxidize silyl enol ethers to their corresponding α,β-unsaturated carbonyl compounds (enones).[3] This method is a cornerstone of modern synthesis for creating conjugated systems.

-

Rubottom Oxidation: This reaction introduces a hydroxyl group at the α-position. Oxidation of a silyl enol ether with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or an oxaziridine generates an α-silyloxy ketone.[2][3] Subsequent hydrolysis or desilylation unmasks the α-hydroxy ketone, a valuable synthetic building block.[24]

Strategic Deployment in Drug Discovery and Total Synthesis

The precision, reliability, and stereocontrol afforded by silyl enol ether chemistry have cemented their role in the synthesis of complex, high-value molecules.

-

Complex Molecule Synthesis: The Mukaiyama aldol reaction has been a key strategic element in the total synthesis of numerous natural products, including a famous application in an early synthesis of the anticancer agent Taxol.[11]

-

Late-Stage Functionalization: In drug development, the ability to modify a complex molecular scaffold late in a synthetic sequence is highly desirable. Modern methods, such as photoredox-catalyzed couplings, allow for the introduction of alkyl fragments onto advanced intermediates via their silyl enol ethers under mild conditions that tolerate a wide range of functional groups.[19]

-

Building Block Synthesis: The products of silyl enol ether reactions—β-hydroxy ketones, α-halo ketones, and α-hydroxy ketones—are themselves versatile building blocks for constructing the core skeletons of medicinally relevant compounds.[2][10]

Conclusion

Silyl enol ethers are far more than simple enolate equivalents; they are robust, versatile, and highly tunable synthetic intermediates. Their true power lies in the chemist's ability to control their regioselective formation and to unleash their nucleophilic potential in a vast array of transformations, from classic Lewis acid-mediated additions to cutting-edge photoredox-catalyzed couplings. For the medicinal chemist and the total synthesis practitioner, a deep understanding of the principles and protocols governing the reactivity of silyl enol ethers is not merely advantageous—it is essential for the efficient and elegant construction of the molecules that define the future of science and medicine.

References

-

Silyl enol ether - Wikipedia. [Link]

-

Yamamoto, Y., Asao, N., & Meguro, M. (2011). Gold-catalyzed alkylation of silyl enol ethers with ortho-alkynylbenzoic acid esters. Beilstein Journal of Organic Chemistry, 7, 648–652. [Link]

-

Kong, W., Yu, C., An, H., & Song, Q. (2018). Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones. Organic Letters, 20(2), 349-352. [Link]

-

Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry, 39(12), 1785–1787. [Link]

-

Singh, G., Kumar, D., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 33799-33825. [Link]

-

Woźniak, L., & Jurberg, I. D. (2021). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science, 12(22), 7759-7764. [Link]

-

Mukaiyama aldol addition - Wikipedia. [Link]

-

Tanimoto, H., Ohtsuki, A., Kiriyama, K., & Nishimoto, Y. (2021). α-Alkylation of Ketones with Alkenes Enabled by Photoinduced Activation of Silyl Enol Ethers in the Presence of a Small Amount of Water. Organic Letters, 23(15), 5899–5903. [Link]

-

Lenci, E., & Trabocchi, A. (2019). HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. University of Padova. [Link]

-

Lenci, E., & Trabocchi, A. (2019). Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action. Angewandte Chemie International Edition, 58(11), 3264-3266. [Link]

-

Dong, W., et al. (2021). Enantioselective Rh-Catalyzed Hydroboration of Silyl Enol Ethers. Journal of the American Chemical Society, 143(29), 11048–11054. [Link]

-

Hatano, M., et al. (2005). Enantioselective Catalysis of Ketoester-ene Reaction of Silyl Enol Ether to Construct Quaternary Carbons by Chiral Dicationic Palladium(II) Complexes. Journal of the American Chemical Society, 127(30), 10486–10487. [Link]

-

Mukaiyama Aldol Reaction. (2014). Chem-Station Int. Ed. [Link]

-

Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry. [Link]

-

Matsuo, I. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr. Science of Synthesis. [Link]

-

Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]

-

Ozonolysis of silyl enol ethers. CORE. [Link]

-

Ghorai, S., et al. (2021). Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones. Journal of the American Chemical Society, 143(22), 8563–8570. [Link]

-

Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. [Link]

-

Biswas, T. (2022). Silyl enol ether: Preparation & application. YouTube. [Link]

-

Wang, Y., et al. (2025). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 30(19), 4253. [Link]

-

Li, Y., et al. (2024). Stereoselective Synthesis of Silyl Enol Ethers with Acylsilanes and α,β-Unsaturated Ketones. Organic Letters, 26(28), 5720–5725. [Link]

-

Mukaiyama, T., Banno, K., & Narasaka, K. (1974). New cross-aldol reactions. Reactions of silyl enol ethers with carbonyl compounds activated by titanium tetrachloride. Journal of the American Chemical Society, 96(24), 7503–7509. [Link]

-

preparation of thermodynamic silyl enol ethers. (2011). Organosynthetic & Organometallic Chemistry. [Link]

-

Halogenation of Enol Silyl Ethers. Synthesis of Various Types of α-Bromocarbonyl Compounds. Thieme E-Books & E-Journals. [Link]

-

Development of silyl enol ethers. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 4. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organosynthetic & Organometallic Chemistry: preparation of thermodynamic silyl enol ethers [tvv2008.blogspot.com]

- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Mukaiyama Aldol Addition [organic-chemistry.org]

- 15. research.unipd.it [research.unipd.it]

- 16. Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions: Enzyme-Like Organocatalysis in Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones [organic-chemistry.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 24. m.youtube.com [m.youtube.com]

(1-Methoxyvinyl)trimethylsilane: A Technical Guide to its Physical Properties and Synthetic Applications

Introduction

(1-Methoxyvinyl)trimethylsilane, identified by its CAS number 79678-01-6, is a versatile organosilane compound that serves as a key intermediate in a variety of organic transformations.[1] Its unique chemical structure, featuring a vinyl ether moiety coupled with a trimethylsilyl group, imparts a distinct reactivity profile that is highly valued by researchers and synthetic chemists. This guide provides an in-depth overview of the critical physical properties of this compound, alongside a practical experimental protocol illustrating its application in organic synthesis, tailored for professionals in research, and drug development.

Core Physical and Chemical Characteristics

This compound is a liquid at ambient temperature with the chemical formula C6H14OSi.[1] It is a highly flammable liquid and vapor, necessitating careful handling and storage away from ignition sources.[1] The compound is also known to react with water and moisture in the air and can undergo hazardous polymerization if heated under pressure above 120°C.[1] Due to its reactivity, it is imperative to handle this reagent under an inert atmosphere and to use dry solvents and glassware to ensure the integrity of the compound and the success of the reaction.

Physical Properties at a Glance

The boiling point and density are fundamental physical constants that are critical for the purification, handling, and reaction scale-up of chemical compounds. The experimentally determined physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 102 - 104 °C | [1] |

| Relative Density | 0.803 | [1] |

| Refractive Index (n_D^20) | 1.4173 | [2] |

Practical Application: Synthesis of Acetyltrimethylsilane

To illustrate the utility of this compound, this section details a well-established procedure for the synthesis of acetyltrimethylsilane. This transformation highlights the role of this compound as a stable and effective acyl anion equivalent.

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis of acetyltrimethylsilane from this compound.

Caption: Workflow for the synthesis of acetyltrimethylsilane.

Step-by-Step Protocol for the Synthesis of Acetyltrimethylsilane[2]

This protocol is adapted from a procedure published in Organic Syntheses.[2]

-

Reaction Setup: In a 50-mL round-bottomed flask, place 6.5 g (0.050 mol) of this compound.

-

Addition of Reagents: To the flask, add 30 mL of a 4:1 (v/v) mixture of acetone and 1.0 M aqueous hydrochloric acid.

-

Reaction: Stir the resulting pale-yellow-green solution for 1 hour at room temperature.

-

Work-up - Initial Extraction: Transfer the reaction mixture to a 1-L separatory funnel. Add 15 mL of water and 15 mL of diethyl ether.

-

Separation: After thorough mixing, allow the layers to separate.

-

Aqueous Layer Extraction: Separate the aqueous layer and wash it twice with 5 mL portions of diethyl ether.

-

Combine Organic Layers: Combine these ether extracts with the initial organic layer.

-

Washing: Wash the combined ethereal solution three times with 30 mL portions of water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Filtration: Filter the solution to remove the drying agent.

-

Isolation: Concentrate the filtrate by rotary evaporation and then distill the residue to obtain pure acetyltrimethylsilane. The expected boiling point of the product is 112°C.

Safety and Handling Considerations

This compound is a highly flammable liquid and vapor and causes serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All equipment should be properly grounded to prevent static discharge.[1] In case of fire, use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1]

Conclusion

This technical guide provides essential physical property data for this compound, a key reagent in modern organic synthesis. Understanding its boiling point and density is fundamental for its effective use in the laboratory. The provided experimental protocol for the synthesis of acetyltrimethylsilane serves as a practical example of its synthetic utility. By adhering to proper safety and handling procedures, researchers can confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

-

Gelest, Inc. (2017-01-30). Safety Data Sheet: this compound, 95%. Retrieved from [Link]

-

Danheiser, R. L., & Fink, D. M. (1990). ACETYLTRIMETHYLSILANE. Organic Syntheses, 69, 1. doi:10.15227/orgsyn.069.0001. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (1-Methoxyvinyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

(1-Methoxyvinyl)trimethylsilane, a member of the silyl ketene acetal family, is a versatile and highly reactive reagent in modern organic synthesis. Its utility as a nucleophilic acyl anion equivalent has made it an invaluable tool in the construction of complex molecular architectures, particularly in the pharmaceutical industry. However, its reactivity also brings inherent stability challenges. This guide provides a comprehensive overview of the factors governing the stability of this compound, best practices for its storage and handling, and a detailed protocol for its application in a cornerstone reaction, the Mukaiyama aldol addition.

Core Chemical Properties and Inherent Instability

This compound is a colorless, highly flammable liquid that is sensitive to a variety of environmental factors.[1] Its reactivity stems from the electron-rich double bond and the labile silicon-oxygen bond. Understanding the interplay of these features is critical to its effective use.

Susceptibility to Hydrolysis

The primary degradation pathway for this compound is hydrolysis. In the presence of water or atmospheric moisture, the silicon-oxygen bond is readily cleaved, leading to the formation of trimethylsilanol and methyl acetate, which can be further hydrolyzed to acetic acid and methanol. This reaction is catalyzed by both acids and bases.

The generally accepted mechanism for the hydrolysis of silyl enol ethers involves the nucleophilic attack of a water molecule on the silicon atom.[2] Under acidic conditions, the ether oxygen is protonated, rendering the silicon atom more electrophilic and susceptible to attack by water. In basic media, a hydroxide ion directly attacks the silicon atom.

Caption: Generalized mechanisms for acid- and base-catalyzed hydrolysis of silyl ketene acetals.

Thermal Decomposition and Polymerization

This compound is thermally sensitive. At elevated temperatures, particularly above 120°C under pressure, it can undergo hazardous polymerization.[1] The vinyl group is susceptible to free-radical polymerization, a reaction that can be initiated by heat, light, or the presence of radical initiators. This process is often exothermic and can lead to a rapid increase in pressure within a sealed container.

To mitigate this risk, commercial preparations of this compound may contain polymerization inhibitors. Common inhibitors for vinyl compounds include phenolic compounds, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), and stable free radicals like TEMPO.[3][][5] These compounds function by scavenging free radicals, thus terminating the polymerization chain reaction.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of this compound and ensuring laboratory safety. The following protocols are based on established best practices for reactive organosilicon compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces vapor pressure and minimizes the risk of thermal decomposition and polymerization. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidative degradation. |

| Container | Tightly sealed, amber glass bottle | Protects from light, which can initiate polymerization, and prevents moisture ingress. |

| Location | Well-ventilated, flammable liquids cabinet | Ensures proper ventilation in case of vapor leakage and provides secondary containment in case of spills. |

Handling Procedures

Due to its high flammability and reactivity with moisture, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Neoprene or nitrile rubber gloves.

-

Skin and Body Protection: Flame-retardant lab coat and closed-toe shoes.

Dispensing and Transfer:

-

Always use an inert gas atmosphere (argon or nitrogen) when handling the reagent.

-

Employ dry syringes or cannulas for transferring the liquid to a reaction vessel.

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere prior to use.

Application in Organic Synthesis: A Mukaiyama Aldol Reaction Protocol

The Mukaiyama aldol addition is a classic carbon-carbon bond-forming reaction where a silyl enol ether reacts with a carbonyl compound in the presence of a Lewis acid.[6][7] This reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds.[7]

The following is a representative protocol for the Mukaiyama aldol reaction of this compound with benzaldehyde. This protocol is adapted from established procedures for similar silyl ketene acetals.[8][9][10]

Experimental Workflow

Caption: A generalized workflow for the Mukaiyama aldol reaction.

Step-by-Step Methodology

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (20 mL) under a positive pressure of argon.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv) to the cooled solvent.

-

-

Lewis Acid Addition:

-

Slowly add a 1.0 M solution of titanium tetrachloride (TiCl₄) in dichloromethane (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe. The solution will typically turn yellow.

-

Stir the mixture for 10 minutes at -78 °C.

-

-

Silyl Ketene Acetal Addition:

-

Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture over a period of 15 minutes.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL) at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired β-hydroxy ester.

-

Conclusion

This compound is a powerful reagent whose utility is directly linked to an understanding of its stability and proper handling. By implementing stringent anhydrous and inert atmosphere techniques, appropriate temperature control, and the use of inhibitors where necessary, researchers can effectively harness its reactivity in a safe and reproducible manner. The provided Mukaiyama aldol protocol serves as a practical example of its application, underscoring the importance of careful experimental design and execution when working with this and other sensitive silyl ketene acetals. As with all highly reactive chemicals, a thorough review of the Safety Data Sheet (SDS) and adherence to institutional safety guidelines is mandatory before commencing any experimental work.

References

- Mukaiyama, T. (2004). The Mukaiyama Aldol Reaction: From Stoichiometric to Catalytic Asymmetric Aldol Reaction.

-

Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link]

-

Biswas, T. (2022, January 20). Silyl enol ether: Preparation & application [Video]. YouTube. [Link]

- BenchChem. (2025). Application Notes and Protocols: Mukaiyama Aldol Addition with Silyl Enol Ethers.

- Kaur, N., & Singh, V. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 13(48), 34055-34079.

- Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077-1108.

-

Wikipedia. (2023, December 27). Mukaiyama aldol addition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Silyl enol ether synthesis by silylation. Retrieved from [Link]

- Gelest, Inc. (2017, January 30). This compound, 95% Safety Data Sheet.

-

Wikipedia. (2023, November 28). Silyl enol ether. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- TGA data of rel

- Google Patents. (n.d.). Polymerization inhibitor for vinyl-containing materials.

- ResearchGate. (n.d.). Polymerization in the presence of inhibitor?.

-

Dr. KP. (2017, April 13). The Crossed Aldol Reaction, LDA, and Silyl Enol Ethers [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers.

-

Organic Syntheses. (n.d.). acetyltrimethylsilane. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

- ResearchGate. (n.d.). The mechanism for the MTMS (methyltrimethoxysilane) reactions with the available functional groups.

- Google Patents. (n.d.). Polymerization Inhibitor for Silane.

-

Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

- University of Rochester Scholarship Repository. (n.d.). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions.

- BOC Sciences. (n.d.). Polymerization Inhibitors.

-

Organic Syntheses. (n.d.). 3-hydroxy-3-methyl-1-phenyl-1-butanone. Retrieved from [Link]

- MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review.

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Mukaiyama Aldol Addition [organic-chemistry.org]

- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Key reactions involving (1-Methoxyvinyl)trimethylsilane

An In-Depth Technical Guide to the Core Reactions of (1-Methoxyvinyl)trimethylsilane

Abstract

This compound is a versatile silyl enol ether that serves as a robust and stable equivalent of the acetone enolate. Its unique electronic and steric properties, conferred by the methoxy and trimethylsilyl groups, allow it to engage in a variety of synthetically valuable transformations with high degrees of control and predictability. This technical guide provides an in-depth exploration of the synthesis and principal reactions of this compound, with a focus on its application as an acyl anion equivalent and as a nucleophile in carbon-carbon bond-forming reactions. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in complex molecule synthesis.

Introduction: The Synthetic Utility of a Masked Enolate

Silyl enol ethers are a cornerstone of modern organic synthesis, providing a stable and isolable surrogate for otherwise transient and highly reactive enolates.[1] Among these, this compound, also known as trimethyl(1-methoxyethenyl)oxy-silane, stands out as a particularly useful C2-building block. It functions as a synthetic equivalent of the methoxy-substituted acetone enolate, a synthon that is challenging to generate and control directly. The presence of the trimethylsilyl (TMS) group moderates the nucleophilicity of the double bond, allowing for controlled reactions with a wide range of electrophiles, primarily under Lewis acidic conditions.[2][3]

The primary value of this reagent lies in two key areas of reactivity:

-

Acyl Anion Equivalency: Upon hydrolysis, the vinyl ether moiety is readily converted to a carbonyl group, yielding acetyltrimethylsilane. This transformation effectively allows this compound to function as a nucleophilic acetyl anion equivalent, a powerful tool for the synthesis of acylsilanes and, subsequently, various ketones.[4]

-

Carbon-Carbon Bond Formation: As a potent nucleophile, it participates in classic C-C bond-forming reactions, most notably the Mukaiyama aldol reaction, to generate β-hydroxy and β-alkoxy ketones. This reactivity provides a reliable method for the construction of complex carbon skeletons.

This guide will dissect these core reactivities, beginning with the reagent's synthesis and proceeding to its most critical applications.

Synthesis of this compound

The most reliable and widely adopted synthesis of this compound involves the silylation of a lithiated vinyl ether intermediate. This approach leverages the acidity of the vinylic proton α- to the methoxy group, which can be removed by a strong, non-nucleophilic base.

Mechanistic Rationale

The synthesis proceeds via a two-step sequence. First, methyl vinyl ether is deprotonated at the α-position using a potent organolithium base, typically tert-butyllithium (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures.[4] The choice of t-BuLi is critical; its significant steric bulk minimizes competitive nucleophilic addition to the vinyl ether. This step generates 1-(methoxyvinyl)lithium. The second step involves the electrophilic quench of this organolithium species with chlorotrimethylsilane (TMSCl), which traps the anion to form the desired silyl enol ether.[4] Maintaining anhydrous conditions throughout the process is paramount to prevent premature quenching of the highly basic organolithium intermediates.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a verified procedure published in Organic Syntheses.[4]

Materials:

-

Methyl vinyl ether

-

tert-Butyllithium (t-BuLi) in pentane or hexanes

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

Apparatus Setup: Assemble a multi-necked, round-bottomed flask under a nitrogen atmosphere. All glassware must be rigorously dried in an oven (≥110 °C) and cooled under nitrogen.[4]

-

Initial Charge: Charge the flask with methyl vinyl ether and anhydrous THF. Cool the solution to approximately -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add the tert-butyllithium solution dropwise to the stirred mixture over 1.5 hours, maintaining the low temperature. A yellow slurry will form. After addition, allow the mixture to warm slowly to 0 °C over 3 hours, during which the solution should become nearly colorless.[4]

-

Silylation: Recool the solution to -78 °C. Add chlorotrimethylsilane dropwise to the stirred mixture.

-

Warm-up & Quench: Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional hour. Carefully pour the reaction contents into a separatory funnel containing crushed ice and saturated ammonium chloride solution.

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. Combine all organic fractions, wash extensively with water, and dry over anhydrous potassium carbonate.[4]

-

Purification: Filter the solution and remove the solvent via rotary evaporation. Purify the resulting liquid by fractional distillation to yield this compound as a colorless liquid (bp 102–104 °C).[4]

Core Reactivity I: The Acyl Anion Equivalent

One of the most powerful applications of this compound is its function as a masked acetyl anion. The vinyl ether linkage is sensitive to acidic hydrolysis, which efficiently unmasks a carbonyl group to form an acylsilane.

Reaction: Hydrolysis to Acetyltrimethylsilane

The treatment of this compound with aqueous acid, typically hydrochloric acid in a co-solvent like acetone, results in clean and high-yielding conversion to acetyltrimethylsilane.[4] This reaction is a premier method for synthesizing the simplest acylsilane, a valuable building block in its own right.[4]

Hydrolysis Workflow Diagram

Caption: Conversion of this compound to acetyltrimethylsilane.

Detailed Experimental Protocol: Hydrolysis